Compound Description: This compound is a new ligand for transition-metal coordination chemistry. It is derived from 3-Bromo-2,2-bis(bromomethyl)propan-1-ol through silylation and subsequent exchange of bromine groups with NaSPh [].
Relevance: While not directly similar in structure to 3-[(2,2-Dimethoxyethyl)amino]propan-1-ol, this compound shares a synthetic pathway origin with 3-Bromo-2,2-bis(bromomethyl)propan-1-ol, which itself is structurally related to the target compound. Both the target compound and 3-Bromo-2,2-bis(bromomethyl)propan-1-ol share a propan-1-ol backbone with modifications at the 3rd carbon. [].
3-Bromo-2,2-bis(bromomethyl)propan-1-ol
Compound Description: This compound serves as a precursor for the synthesis of Trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane. Analysis of its Hirshfeld surface reveals structure-defining interactions resulting in intermolecular hydrogen bonds between the hydroxyl groups []. Additionally, it is a key intermediate in the synthesis of S-013420, a compound with potential therapeutic applications [].
Relevance: This compound is structurally related to 3-[(2,2-Dimethoxyethyl)amino]propan-1-ol. Both compounds share the same propan-1-ol backbone. The difference lies in the substituents attached to the carbon at position 3 of the propanol chain. [, ].
3-bromo-2,2-bis(bromomethyl)propanoic acid
Compound Description: This compound is a key intermediate in the synthesis of S-013420 (1) [].
Relevance: This compound is structurally related to 3-[(2,2-Dimethoxyethyl)amino]propan-1-ol and 3-Bromo-2,2-bis(bromomethyl)propan-1-ol. It shares the same carbon skeleton with modifications at position 1 of the propanol chain, where a carboxylic acid group replaces the alcohol group. [].
S-013420
Compound Description: Though its specific biological activity is not detailed in the provided abstracts, its synthesis, which involves 3-bromo-2,2-bis(bromomethyl)propanoic acid as an intermediate, suggests potential therapeutic applications [].
Relevance: This compound is indirectly related to 3-[(2,2-Dimethoxyethyl)amino]propan-1-ol through its shared synthetic pathway with 3-bromo-2,2-bis(bromomethyl)propanoic acid and 3-Bromo-2,2-bis(bromomethyl)propan-1-ol. These latter two compounds bear structural resemblance to the target compound, highlighting a connection based on the synthesis of related derivatives. [].
Compound Description: (S)-penbutolol is an important antihypertensive drug. Its synthesis involves the use of 2-cyclopentylphenol, a key intermediate derived from the regioselective alkylation of phenol with cyclopentanol [].
Relevance: While not directly structurally similar, this compound is grouped into the same therapeutic category as 3-[(2,2-Dimethoxyethyl)amino]propan-1-ol based on their shared use as beta-adrenergic blockers. This suggests that despite structural differences, modifications within this class of compounds can lead to various pharmacological activities. []
Compound Description: Carvedilol, available as a racemic hemihydrated solvatomorph (carv), is a beta-adrenolytic compound. Research focuses on its synthesis using environmentally friendly solvents and its structural comparison with related compounds [, , ].
Relevance: Carvedilol shares a significant structural resemblance with 3-[(2,2-Dimethoxyethyl)amino]propan-1-ol. Both compounds have a propan-2-ol core structure. The key difference lies in the substituents at the 1 and 3 positions of the propanol chain, indicating that they belong to a similar class of beta-adrenolytic compounds with potential variations in their pharmacological profiles [, , ].
Compound Description: 2F109 is a novel beta-adrenolytic compound with demonstrated antiarrhythmic activity in a rat model of coronary artery occlusion and reperfusion. This activity is likely related to its adrenolytic action. Studies have focused on its enantioselective determination in rat plasma and its antioxidant properties [, ].
Relevance: 2F109 shares a striking structural similarity with 3-[(2,2-Dimethoxyethyl)amino]propan-1-ol and Carvedilol. All three compounds feature a propan-2-ol core structure, with the primary distinction being the substituent at the 1 position. This highlights their classification within a similar group of beta-adrenolytic compounds, suggesting potential variations in their pharmacological characteristics, particularly regarding their antiarrhythmic and antioxidant effects [, ].
Compound Description: This compound serves as an intermediate in a specific carvedilol synthesis pathway. This pathway is designed to avoid the formation of a bis impurity [].
Relevance: This compound is directly related to 3-[(2,2-Dimethoxyethyl)amino]propan-1-ol through its role as a synthetic precursor to Carvedilol. Since Carvedilol is structurally similar to the target compound, this shared synthetic pathway emphasizes a connection within the same chemical space and potential exploration of similar biological activities. [].
Compound Description: These compounds were synthesized as potential beta-adrenolytic agents [].
Relevance: These compounds are grouped in the same therapeutic category as 3-[(2,2-Dimethoxyethyl)amino]propan-1-ol. Both are classified as beta-adrenolytic agents, highlighting the existence of diverse structural classes within this therapeutic category. This emphasizes the possibility of achieving similar pharmacological effects through different chemical scaffolds. [].
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Compound Description: This compound serves as a vital intermediate in the synthesis of the antidepressant drug Duloxetine. Several synthetic approaches have been explored, each using different starting materials [, ].
Relevance: This compound demonstrates structural similarity to 3-[(2,2-Dimethoxyethyl)amino]propan-1-ol. Both share a propanol backbone and a substituted amine at the 3-position, indicating they might be classified within a similar chemical space despite different substituents. This suggests potential for diverse biological activities within this structural framework. [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.